molecular formula C14H18N4O B2818963 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide CAS No. 2034619-69-5

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide

Cat. No.: B2818963
CAS No.: 2034619-69-5
M. Wt: 258.325
InChI Key: ZGEHXYJGNNJTII-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a pyridine moiety and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Substitution with Pyridine: The pyrazole ring is then functionalized with a pyridine moiety. This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives and catalysts.

    Introduction of the Acetamide Group: The final step involves the acylation of the pyrazole derivative with an acylating agent like acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl)acetamide: Lacks the pyridine moiety, which may result in different biological activities.

    N-(2-(1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide: Similar structure but without the dimethyl substitutions on the pyrazole ring.

Uniqueness

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)acetamide is unique due to the presence of both the pyridine and dimethyl-substituted pyrazole moieties, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity to biological targets, and overall pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10-13(7-9-15-12(3)19)11(2)18(17-10)14-6-4-5-8-16-14/h4-6,8H,7,9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEHXYJGNNJTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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